molecular formula C8H6ClFO2 B3391164 5-Chloro-4-fluoro-2-methylbenzoic acid CAS No. 1427445-40-6

5-Chloro-4-fluoro-2-methylbenzoic acid

Cat. No.: B3391164
CAS No.: 1427445-40-6
M. Wt: 188.58 g/mol
InChI Key: BEABJMMELPCZAP-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-methylbenzoic acid is an organic compound belonging to the class of halogenated aromatic carboxylic acids. It is characterized by a benzene ring substituted with a carboxylic acid group, a methyl group, a chlorine atom, and a fluorine atom. Its molecular formula is C8H6ClFO2, and it has a molecular weight of approximately 188.58 g/mol . The specific arrangement of these substituents makes it a versatile and valuable building block in chemical synthesis, particularly in pharmaceutical and agrochemical research and development . The primary value of this compound lies in its role as a key synthetic intermediate. The presence of both chloro and fluoro substituents is of significant interest. The fluorine atom, in particular, is often incorporated into molecules to modulate their lipophilicity, metabolic stability, and bioavailability, which is a common strategy in modern drug design . The carboxylic acid functional group provides a reactive handle for further chemical transformations, allowing researchers to create amide bonds or link the aromatic system to other molecular scaffolds. As such, this chemical serves as a crucial precursor in the synthesis of more complex molecules, including potential Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals like pesticides and herbicides . The global demand for high-quality intermediates such as this is driven by aggressive expansion and investment in the pharmaceutical and agrochemical industries . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use. Researchers should handle this material with care, referring to the Safety Data Sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-fluoro-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEABJMMELPCZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427445-40-6
Record name 5-chloro-4-fluoro-2-methylbenzoic acid
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Synthetic Methodologies and Strategies for 5 Chloro 4 Fluoro 2 Methylbenzoic Acid

Retrosynthetic Analysis for 5-Chloro-4-fluoro-2-methylbenzoic Acid

A retrosynthetic analysis of this compound suggests several potential starting materials and key bond disconnections. The carboxylic acid group can be envisioned as arising from the oxidation of a methyl group or the hydrolysis of a nitrile. The chloro and fluoro substituents point towards electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (SNAr) reactions. A plausible disconnection strategy involves severing the bond between the aromatic ring and the carboxylic acid group, leading back to a substituted toluene (B28343) derivative. Another approach would be to disconnect the C-Cl or C-F bonds, suggesting precursors that could undergo halogenation or fluorination.

A key precursor identified through this analysis is 4-fluoro-2-methylbenzoic acid or its corresponding nitrile. ossila.com The synthesis of this precursor is a critical step. One documented method starts with m-fluorotoluene and trichloroacetyl chloride, which undergo a Friedel-Crafts acylation reaction. google.com Subsequent hydrolysis and acidification yield a mixture of 4-fluoro-2-methylbenzoic acid and its isomer, 2-fluoro-4-methylbenzoic acid, which can then be separated. google.com

Synthetic Routes via Electrophilic Aromatic Substitution (EAS) Approaches

Electrophilic aromatic substitution represents a cornerstone of aromatic chemistry and provides viable pathways to the target molecule and its precursors. These reactions involve the substitution of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org

Friedel-Crafts Acylation Pathways to Precursors

The Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring. wikipedia.orgsigmaaldrich.com This reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride. sigmaaldrich.commasterorganicchemistry.com The resulting aryl ketone can then be further manipulated.

For the synthesis of precursors to this compound, a notable application of this reaction involves the acylation of m-fluorotoluene with trichloroacetyl chloride. google.com This reaction, catalyzed by anhydrous aluminum trichloride, yields a mixture of ortho and para isomers. google.com The subsequent hydrolysis of the trichloromethyl ketone group provides the corresponding carboxylic acids. google.com A similar strategy can be envisioned starting with a differently substituted toluene to introduce the desired functionality. For instance, 5-chloro-2-fluorobenzoic acid can be converted to its benzoyl chloride and then reacted with anisole (B1667542) via a Friedel-Crafts reaction as part of a larger synthesis. ossila.com

Table 1: Key Features of Friedel-Crafts Acylation

FeatureDescription
Reaction Type Electrophilic Aromatic Substitution
Reagents Acyl halide or anhydride, Lewis acid catalyst (e.g., AlCl₃)
Key Intermediate Acylium ion
Advantages Forms C-C bonds, generally no carbocation rearrangements
Limitations Requires stoichiometric amounts of catalyst, deactivated rings are poor substrates

Halogenation and Nitro-Group Introduction in Fluorinated Toluene/Benzoic Acid Systems

The introduction of chloro and nitro groups onto a fluorinated aromatic ring is a critical step in many synthetic sequences. Halogenation, such as chlorination or bromination, typically requires a catalyst to activate the halogen. libretexts.org Nitration is another classic EAS reaction, usually carried out with a mixture of nitric and sulfuric acids to generate the electrophilic nitronium ion (NO₂⁺). libretexts.orgyoutube.com

A process for the simultaneous halogenation and nitration of aromatic derivatives has been described, where the aromatic compound is reacted with a halogen and a nitrating agent in liquid hydrofluoric acid. google.com The nitrating agent can be nitric acid or a nitronium salt like nitronium tetrafluoroborate. google.com The order of addition can be varied, though it is often preferable to add the halogen first. google.com In the context of synthesizing substituted benzoic acids, nitration of 2,5-dichlorobenzoic acid is conventionally performed by dissolving the acid in concentrated sulfuric acid and adding a mixed acid of nitric and sulfuric acid. google.com

The introduction of a nitro group can also be a strategic step in the synthesis of related compounds. For example, 3-chloro-4-fluorophenol (B1581553) can be nitrated under mild conditions using 15% nitric acid in acetic acid. nih.gov This highlights that the conditions for these electrophilic substitutions must be carefully chosen based on the substituents already present on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogen Introduction

Nucleophilic aromatic substitution offers an alternative to EAS for introducing substituents, particularly halogens, onto an aromatic ring. This reaction is favored when the ring is substituted with strong electron-withdrawing groups. The reaction proceeds through an addition-elimination mechanism.

In the synthesis of highly functionalized molecules, SNAr can be a powerful tool. For instance, the fluorine atom in polyfluoroarenes can be selectively substituted by various nucleophiles. nih.gov The reaction of phenothiazine (B1677639) with octafluorotoluene (B1221213) in the presence of a mild base like potassium carbonate leads to the selective substitution of the para-fluorine atom. nih.gov Similarly, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes nucleophilic aromatic substitution of the fluorine atom with various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org

This strategy can be applied to the synthesis of precursors for this compound. For example, starting with a difluoro-substituted benzoic acid derivative, a selective SNAr reaction could potentially introduce a chloro group at the desired position. The regioselectivity of such a reaction is a critical consideration. nih.gov

Metal-Catalyzed Cross-Coupling Reactions for Aromatic Functionalization

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed C–H Fluorination Methodologies

Direct C–H fluorination has emerged as a highly sought-after transformation in organic synthesis due to the unique properties imparted by fluorine in pharmaceuticals and materials science. ecust.edu.cn Palladium catalysis has been at the forefront of these developments. While the direct ortho-C–H fluorination of benzoic acids has proven challenging, progress has been made using directing groups to guide the catalyst to the desired position. ecust.edu.cn

Research has shown that palladium acetate (B1210297) can catalyze the fluorination of unactivated sp³ C–H bonds in aliphatic amides using Selectfluor as the fluorine source. acs.org For aromatic systems, palladium(II) catalysts have been developed that can effect the fluorination of arenes. springernature.com These catalysts can be oxidized to a high-valent palladium(IV)-fluoride species, which is reactive enough to fluorinate arenes that are otherwise unreactive towards electrophilic fluorinating reagents. springernature.com While direct C–H fluorination of a pre-existing chloro-methyl-benzoic acid to install the fluorine atom is a conceptually attractive route, the development of general and efficient methods for such transformations on complex, electron-poor substrates remains an active area of research. nih.gov

Copper-Mediated Halogenation and Fluorination Processes

The introduction of halogen atoms onto an aromatic ring is a critical step in the synthesis of compounds like this compound. Copper-mediated reactions have emerged as a powerful tool for such transformations, particularly for the introduction of fluorine. While direct synthesis routes for this compound using this specific method are not extensively detailed in the provided literature, the principles of copper-mediated fluorination are well-established for arenes.

A general and notable method involves the use of a copper catalyst to facilitate nucleophilic fluorination. nih.gov This process is particularly valuable for arenes that are not suitable for traditional aromatic nucleophilic substitution (SNAr) reactions. nih.gov The methodology often employs readily available and shelf-stable precursors like pinacol-derived aryl boronic esters (arylBPin). nih.gov In a typical reaction, the aryl boronic ester is treated with a fluoride (B91410) source, such as [¹⁸F]KF complexed with a cryptand like Kryptofix 222 (K₂₂₂), in the presence of a copper catalyst, for instance, [Cu(OTf)₂(py)₄] (where OTf is trifluoromethanesulfonate (B1224126) and py is pyridine). nih.gov This approach demonstrates broad applicability, tolerating both electron-rich and electron-poor aromatic systems and a variety of functional groups. nih.gov

This copper-mediated strategy represents a significant advancement for incorporating fluorine into complex molecules, offering a viable pathway that could be adapted for the synthesis of this compound from a suitably functionalized aryl boronic ester precursor.

Exploration of Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for specialty chemicals is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by improving efficiency, minimizing waste, and using less hazardous materials.

Solvent Selection and Optimization for Reaction Efficiency

Solvent selection is a cornerstone of green chemistry and plays a pivotal role in reaction efficiency, cost, and environmental safety. In syntheses related to substituted benzoic acids, such as the Friedel-Crafts acylation of m-fluorotoluene to produce an intermediate for 4-fluoro-2-methylbenzoic acid, the choice of solvent is critical. google.com A range of solvents can be employed, including dichloromethane, 1,2-dichloroethane (B1671644), carbon disulfide, chlorobenzene, and nitrobenzene. google.com

The optimization of solvent choice can lead to significant improvements in reaction outcomes. For the aforementioned Friedel-Crafts reaction, 1,2-dichloroethane is noted as a preferable solvent. google.com After the main reaction, purification steps such as recrystallization also depend on appropriate solvent selection, with options like toluene, benzene (B151609), ethyl acetate, and chloroform (B151607) being utilized to isolate the target product from isomers. google.com The strategic selection of these solvents directly influences yield, purity, and the ease of industrial-scale production. google.com

Catalyst Design for Enhanced Selectivity and Yield

Catalyst design is fundamental to achieving high selectivity and yield, key tenets of green chemistry. In the synthesis of polysubstituted benzoic acids, the catalyst can dictate the regioselectivity of the reaction, ensuring that functional groups are added to the correct positions on the aromatic ring.

For instance, in rhodium-catalyzed C-H activation and annulation reactions of substituted benzoic acids, the choice of the supporting ligand on the metal catalyst significantly influences the outcome. mdpi.com Different rhodium complexes can be screened to find the optimal catalyst for a desired transformation, such as the coupling with alkynes. mdpi.com Similarly, zeolite catalysts like H-beta and H-Y have been explored for the benzoylation of phenol (B47542) with benzoic acid. mdpi.com The properties of these solid acid catalysts, including the presence of Lewis-type acid sites, can greatly affect product distribution. mdpi.com

In the context of preparing precursors, nickel-mediated homocoupling reactions are used to form polymers from monomers derived from compounds like 5-Chloro-2-fluorobenzoic acid. ossila.com The design and selection of these catalysts are crucial for achieving high conversion rates and desirable material properties. ossila.com Heterogeneous catalysts, such as urea–benzoic acid functionalized magnetic nanoparticles, are also being developed to facilitate reactions under milder, greener conditions, with the added benefit of easy recovery and reuse. rsc.org

Below is a table summarizing catalyst screening for a related reaction, illustrating the impact of catalyst choice on yield and regioselectivity.

EntryCatalystLigandOxidantSolventYield (%)Regioisomeric Ratio
1[RhCpCl₂]₂-AgOAcMethanol (B129727)854.1:1
2[Rh(cod)Cl]₂PPh₃AgOAcMethanol703.5:1
3[Rh(coe)₂Cl]₂dppeAgOAcMethanol925.0:1
4[IrCpCl₂]₂-AgOAcMethanol552.8:1

This table is a representative example based on catalyst screening principles described in the literature for related benzoic acid syntheses. mdpi.com Data is illustrative.

Challenges and Innovations in Regioselective Synthesis of Polysubstituted Benzoic Acids

The synthesis of polysubstituted benzoic acids like this compound is fraught with challenges, primarily centered on achieving the correct regiochemistry. The directing effects of existing substituents on the benzene ring can lead to the formation of multiple isomers, complicating purification and reducing the yield of the desired product.

A primary challenge is controlling the position of incoming electrophiles or nucleophiles. For example, the Friedel-Crafts acylation of m-fluorotoluene yields a mixture of ortho- and para-isomers relative to the methyl group, necessitating a subsequent separation step like recrystallization to isolate the desired 4-fluoro-2-methylbenzoic acid intermediate. google.com Similarly, nitration of substituted toluenes can produce undesired isomers, and reaction conditions must be carefully controlled to maximize the yield of the target compound. google.com

Innovations to overcome these challenges often involve the strategic use of catalysts and directing groups. Transition metal-catalyzed C-H activation has become a modern tool for creating heterocyclic compounds from arene derivatives, where high selectivity is achieved through chelation with directing groups like carboxylic acids. mdpi.com The catalyst itself can control the regioselectivity; for example, palladium and silver catalysts can direct the intramolecular cycloamidation of triazol-1-ylbenzamides to form different-sized rings in a highly regioselective manner. nih.gov Gold catalysts have also been shown to mediate regioselective hydroamidation. nih.gov

Another innovative approach is the transformation of more complex starting materials, such as the conversion of 1,2-dihydropyridines into multisubstituted benzoic esters, which can then be used to build more complex structures. acs.org These advanced methods offer greater control over the final arrangement of substituents, addressing the core challenge of regioselectivity in the synthesis of complex aromatic molecules. acs.orgbeilstein-journals.org

Advanced Spectroscopic and Structural Characterization of 5 Chloro 4 Fluoro 2 Methylbenzoic Acid

Vibrational Spectroscopy Analysis (FTIR and FT-Raman)

Assignment of Fundamental Vibrational Modes

The fundamental vibrational modes of 5-Chloro-4-fluoro-2-methylbenzoic acid can be assigned by comparing its expected spectra with those of similar substituted benzoic acids, such as 4-fluoro-2-methylbenzoic acid, 5-chloro-2-methylbenzoic acid, and 2-chlorobenzoic acid. nih.govnih.govresearchgate.net The presence of the carboxylic acid group, methyl group, and the halogen substituents on the benzene (B151609) ring gives rise to a characteristic set of vibrational frequencies.

Key expected vibrational assignments are detailed in the table below. These assignments are based on established group frequencies and data from related molecules.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
O-H stretch (Carboxylic acid dimer)2500-3300Broad absorption due to strong hydrogen bonding.
C-H stretch (Aromatic)3000-3100Stretching vibrations of the C-H bonds on the benzene ring.
C-H stretch (Methyl)2850-2960Symmetric and asymmetric stretching of the C-H bonds in the methyl group.
C=O stretch (Carboxylic acid)1680-1710A strong, characteristic absorption for the carbonyl group in a carboxylic acid.
C=C stretch (Aromatic)1450-1600In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring.
O-H bend (Carboxylic acid)1300-1440In-plane bending of the hydroxyl group.
C-O stretch (Carboxylic acid)1210-1320Stretching of the carbon-oxygen single bond.
C-F stretch1100-1250Stretching vibration of the carbon-fluorine bond.
C-Cl stretch600-800Stretching vibration of the carbon-chlorine bond.

Conformational Analysis via Vibrational Spectra

The conformational landscape of benzoic acid derivatives is often characterized by the orientation of the carboxylic acid group relative to the benzene ring. For this compound, different conformers could potentially exist due to the rotation around the C-C bond connecting the carboxylic group to the aromatic ring. These conformers may have distinct vibrational spectra.

Studies on related molecules like 2-fluorobenzoic acid have shown the existence of multiple conformers, which can be identified and characterized by matrix isolation infrared spectroscopy. mdpi.com The relative populations of these conformers are determined by their thermodynamic stabilities. Computational studies can predict the geometries and relative energies of these conformers, and their calculated vibrational spectra can be compared with experimental data to confirm their presence. In the solid state, the molecule is likely to exist in a single, most stable conformation, often as a hydrogen-bonded dimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of specific atomic nuclei, such as ¹H, ¹³C, and ¹⁹F.

¹H NMR Spectroscopic Signature and Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid group. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chloro and fluoro substituents and the electron-donating effect of the methyl group.

Based on the substitution pattern, two aromatic protons are present in different chemical environments. The proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature. The methyl protons will appear as a singlet in the aliphatic region.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
COOH> 10br s-
Ar-H7.0 - 8.0dJ(H,F)
Ar-H7.0 - 8.0dJ(H,H)
CH₃~2.5s-

Note: The exact chemical shifts and coupling constants would need to be determined experimentally or through high-level computational prediction.

¹³C NMR Spectroscopic Analysis of Carbon Framework

The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. For this compound, eight distinct carbon signals are expected: one for the carboxylic acid carbon, six for the aromatic carbons, and one for the methyl carbon. The chemical shifts are influenced by the attached substituents. The carbon attached to the fluorine atom will exhibit a characteristic coupling (¹JC-F).

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
C=O165-175
C-F155-165 (d, ¹JC-F ≈ 240-260 Hz)
C-Cl130-140
C-CH₃135-145
Aromatic C-H115-135
Aromatic C (quaternary)120-140
CH₃15-25

Note: These are estimated ranges. Experimental values for similar compounds show a wide range of chemical shifts depending on the solvent and other substituents. rsc.orgchemicalbook.com

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The chemical shift of the fluorine atom in this compound will be influenced by the electronic effects of the other substituents on the aromatic ring. The fluorine signal will likely appear as a doublet due to coupling with the ortho proton. The chemical shift provides a sensitive probe of the local electronic environment. Studies on other fluorobenzoic acids have shown a range of chemical shifts depending on the substitution pattern. rsc.org

Mass Spectrometry for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry serves as a cornerstone for the determination of the molecular weight and elemental composition of this compound, as well as for probing its structural integrity through fragmentation analysis.

High-resolution mass spectrometry is pivotal in unequivocally confirming the elemental formula of this compound, which is C₈H₆ClFO₂. This technique provides a highly accurate mass measurement, allowing for the differentiation between compounds with the same nominal mass. The monoisotopic mass of this compound is predicted to be 188.00403 Da. avantorsciences.com

In practice, HRMS analysis involves the ionization of the molecule and the precise measurement of its mass-to-charge ratio (m/z). Common ionization techniques for such a compound would include electrospray ionization (ESI), which can be operated in both positive and negative modes to form various adducts. Predicted m/z values for several common adducts of this compound are presented in the table below. avantorsciences.com

Adduct IonPredicted m/z
[M+H]⁺189.01131
[M+Na]⁺210.99325
[M-H]⁻186.99675
[M+NH₄]⁺206.03785
[M+K]⁺226.96719
[M+H-H₂O]⁺171.00129

This table is generated based on predicted data.

The observation of these ions at their predicted high-resolution m/z values in an experimental setting would provide strong evidence for the presence and elemental composition of this compound.

For this compound, likely fragmentation pathways would include:

Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation for benzoic acids.

Loss of Water: The [M+H]⁺ ion may lose a molecule of water (18 Da). avantorsciences.com

Loss of Halogens: Fragmentation involving the loss of chlorine or fluorine atoms, or the corresponding hydrogen halides (HCl or HF), is also plausible.

The resulting fragment ions would provide valuable information for confirming the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic structure of this compound, characterized by a substituted benzene ring, gives rise to absorption in the ultraviolet (UV) region of the electromagnetic spectrum. While an experimental spectrum for this specific compound is not available, the expected electronic transitions can be inferred from its structural motifs.

The benzene ring and the carboxylic acid group are the primary chromophores. The electronic transitions are typically of the π → π* type, associated with the aromatic system. The substitution pattern on the benzene ring—with a chloro, a fluoro, and a methyl group—will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). Generally, halogen and methyl substituents can cause a bathochromic (red) shift or a hypsochromic (blue) shift in the absorption bands compared to unsubstituted benzoic acid. The solvent used for analysis will also play a role in the exact position and intensity of the absorption peaks. A detailed theoretical study using time-dependent density functional theory (TD-DFT) would be required to predict the electronic transitions with higher accuracy. tcichemicals.comnih.gov

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, no published crystal structure for this compound was identified in the searched literature. A successful crystallographic analysis would provide a wealth of information.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Substituted benzoic acids are known to exhibit polymorphism, which can significantly affect the physical properties of the compound. nih.gov A polymorphism study of this compound would involve crystallizing the compound under various conditions to identify different crystalline forms. The way the molecules pack in the crystal lattice, known as crystal packing, would be unique for each polymorph.

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. For benzoic acids, the most prominent interaction is typically the formation of hydrogen-bonded dimers through their carboxylic acid groups.

Beyond this primary interaction, other weaker interactions would also play a role in the supramolecular assembly, including:

Halogen bonding: The chlorine atom could act as a halogen bond donor.

C-H···O and C-H···F interactions: Weak hydrogen bonds involving the methyl and aromatic protons.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

A detailed analysis of these interactions would provide insight into the forces governing the solid-state architecture of the compound.

Chemical Reactivity and Derivatization of 5 Chloro 4 Fluoro 2 Methylbenzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, acyl halide formation, and reduction.

5-Chloro-4-fluoro-2-methylbenzoic acid can be readily converted to its corresponding esters through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). For instance, the reaction with methanol (B129727) (CH₃OH) yields Methyl 5-chloro-4-fluoro-2-methylbenzoate . synquestlabs.com This reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed.

A similar transformation is documented for the structurally related 2-chloro-4-fluoro-5-nitrobenzoic acid , which is esterified by refluxing with methanol and a catalytic amount of sulfuric acid, demonstrating the robustness of this method even with other electron-withdrawing groups present on the aromatic ring. chemicalbook.com

Table 1: Representative Esterification Conditions
ReactantReagentsConditionsProduct
This compoundMethanol, H₂SO₄ (cat.)RefluxMethyl 5-chloro-4-fluoro-2-methylbenzoate
2-chloro-4-fluoro-5-nitrobenzoic acidMethanol, H₂SO₄ (cat.)Reflux, 6hMethyl 2-chloro-4-fluoro-5-nitrobenzoate

The synthesis of amides from this compound typically proceeds through a two-step sequence involving the initial formation of a more reactive acyl halide. The carboxylic acid can be converted into 5-Chloro-4-fluoro-2-methylbenzoyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This method is widely applied to substituted benzoic acids. For example, the related 5-Chloro-2-fluorobenzoic acid is transformed into its benzoyl chloride derivative using thionyl chloride as a standard procedure. sigmaaldrich.com

Once formed, the highly electrophilic acyl chloride readily reacts with a wide range of primary and secondary amines to form the corresponding amides. This reaction is typically fast and high-yielding. General methodologies for the direct amidation of carboxylic acids, using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium-based reagents, are also applicable and can bypass the need for isolating the acyl halide intermediate. reddit.comncert.nic.in

Table 2: General Scheme for Amide Formation
StepReactantReagentsIntermediate/Product
1. Acyl Halide FormationThis compoundThionyl chloride (SOCl₂)5-Chloro-4-fluoro-2-methylbenzoyl chloride
2. Amidation5-Chloro-4-fluoro-2-methylbenzoyl chlorideAmine (R-NH₂)N-substituted-5-chloro-4-fluoro-2-methylbenzamide

The carboxylic acid moiety of this compound can be reduced to yield either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol: A full reduction to the corresponding primary alcohol, (5-Chloro-4-fluoro-2-methylphenyl)methanol , can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, capable of reducing carboxylic acids effectively. quora.comcommonorganicchemistry.com Alternative reagents include borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), which are also effective and can offer different selectivity profiles in the presence of other functional groups. commonorganicchemistry.comorganic-chemistry.org A combination of sodium borohydride (B1222165) (NaBH₄) and bromine (Br₂) has also been reported as a convenient system for reducing various benzoic acids to their corresponding benzyl (B1604629) alcohols. sci-hub.seresearchgate.net

Reduction to Aldehyde: Stopping the reduction at the aldehyde stage to form 5-Chloro-4-fluoro-2-methylbenzaldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. quora.com This transformation is typically accomplished via a multi-step process. The carboxylic acid is first converted into a derivative such as an acyl chloride, ester, or amide. This derivative is then treated with a mild, sterically hindered reducing agent that prevents over-reduction to the alcohol. Common reagents for this partial reduction include Diisobutylaluminium hydride (DIBAL-H) at low temperatures or via the Rosenmund reduction, which involves the catalytic hydrogenation of the acyl chloride using a poisoned palladium catalyst (e.g., Pd on BaSO₄). quora.comyoutube.com

Reactions Involving Aromatic Ring Functional Groups

The substituents on the benzene (B151609) ring—a methyl group, a fluorine atom, and a chlorine atom—govern its reactivity towards electrophilic and nucleophilic substitution reactions.

Electrophilic aromatic substitution on the this compound ring is possible, though the regioselectivity is complex due to the competing directing effects of the existing substituents.

-CH₃ group: Activating and ortho-, para-directing.

-F and -Cl groups: Deactivating and ortho-, para-directing.

-COOH group: Deactivating and meta-directing.

Nitration: Nitration, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, introduces a nitro (-NO₂) group onto the ring. aiinmr.comrsc.org The directing effects of the substituents on this compound would predict substitution at the C3 position (ortho to the activating methyl group and meta to the deactivating carboxyl group). Studies on similar molecules, such as the nitration of m-toluic acid, show that the primary product is indeed the 2-nitro-3-methylbenzoic acid, highlighting the strong directing influence of the methyl group. google.comgoogle.com

Halogenation: Further halogenation, such as bromination, can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlBr₃. libretexts.orgmasterorganicchemistry.com The position of substitution would again be influenced by the combined directing effects. The existence of compounds like 4-Bromo-5-chloro-2-fluorobenzoic acid confirms that further halogenation of such rings is synthetically accessible. bldpharm.com The bromination of 2-methylbenzoic acid is known to produce a mixture of isomers, with the 5-bromo product often being significant. chemicalbook.com For the target molecule, substitution would likely be directed to the C3 or C6 positions.

Table 3: Directing Effects for Electrophilic Substitution
SubstituentPosition on RingElectronic EffectDirecting Effect
-CH₃2ActivatingOrtho, Para (to C3, C6)
-F4DeactivatingOrtho, Para (to C3, C5)
-Cl5DeactivatingOrtho, Para (to C4, C6)
-COOH1DeactivatingMeta (to C3, C5)

Predicted outcome: The C3 position is strongly favored due to activation from the methyl group and meta-direction from the carboxyl group.

Aryl halides can undergo nucleophilic aromatic substitution (SₙAr), particularly when the ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org In this mechanism, a nucleophile attacks the carbon bearing a halogen, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the loss of the halide leaving group to restore aromaticity. libretexts.orgmasterorganicchemistry.com

For this compound, both the chlorine and fluorine atoms are potential leaving groups. In SₙAr reactions, the rate-determining step is typically the initial attack of the nucleophile. The high electronegativity of fluorine makes the carbon atom it is attached to (C4) more electrophilic and thus more susceptible to nucleophilic attack compared to the carbon attached to chlorine (C5). Consequently, the C-F bond is generally more reactive than the C-Cl bond in SₙAr reactions, a trend that is opposite to the leaving group ability of the halides in Sₙ1/Sₙ2 reactions. reddit.commasterorganicchemistry.com

The reaction is further facilitated by the presence of the electron-withdrawing carboxylic acid group, which helps to stabilize the negative charge of the Meisenheimer intermediate, especially when the attack is ortho or para to it. While specific studies on this compound are not widely documented, the principles of SₙAr suggest that a strong nucleophile would preferentially displace the fluorine atom at the C4 position. Computational and experimental studies on other polyfluoroarenes confirm that substitution is often highly regioselective. nih.govmdpi.com

Reactivity at the Methyl Group

The methyl group attached to the benzene ring is a key site for synthetic modification, primarily through halogenation and oxidation reactions. These transformations provide pathways to a variety of derivatives with altered chemical properties and further synthetic potential.

The introduction of a halogen atom to the methyl group, known as benzylic halogenation, typically proceeds via a free-radical substitution mechanism. numberanalytics.com This type of reaction is initiated by ultraviolet (UV) light or a radical initiator, which facilitates the homolytic cleavage of the halogen molecule (e.g., Cl₂ or Br₂). ucalgary.ca The resulting halogen radical then abstracts a hydrogen atom from the benzylic position of this compound, forming a resonance-stabilized benzylic radical. jove.comjove.com This intermediate subsequently reacts with another halogen molecule to yield the halogenated product and a new halogen radical, thus propagating the chain reaction. ucalgary.ca

For instance, the reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator is a common and effective method for selective benzylic bromination. jove.com This reaction would convert this compound into 2-(bromomethyl)-5-chloro-4-fluorobenzoic acid. This transformation is significant as the resulting benzylic halide is a versatile intermediate for further nucleophilic substitution reactions. jove.com The general conditions for such reactions are presented in the table below.

ReactionReagentsConditionsProduct
Benzylic ChlorinationCl₂, UV lightPhotochemical2-(chloromethyl)-5-chloro-4-fluorobenzoic acid
Benzylic BrominationNBS, radical initiator (e.g., AIBN)Thermal2-(bromomethyl)-5-chloro-4-fluorobenzoic acid

This table presents plausible reaction conditions based on general principles of benzylic halogenation.

The methyl group of this compound can be oxidized to various degrees, yielding aldehydes or carboxylic acids depending on the oxidizing agent and reaction conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), typically oxidize the methyl group completely to a carboxylic acid. libretexts.orgmasterorganicchemistry.com This would result in the formation of 5-chloro-4-fluoro-1,2-benzenedicarboxylic acid. The reaction is robust and generally proceeds by heating the substrate with KMnO₄ in an aqueous solution. masterorganicchemistry.com

More controlled oxidation to the aldehyde, 5-chloro-4-fluoro-2-formylbenzoic acid, can be challenging but is achievable using specific reagents. For example, catalytic oxidation systems, sometimes involving metal catalysts like cobalt(II) salts in the presence of an initiator, can facilitate the conversion of substituted toluenes to the corresponding aldehydes or carboxylic acids. researchgate.netgoogle.comrsc.org The choice of solvent and reaction temperature is crucial for controlling the extent of oxidation.

Oxidation LevelReagent(s)Typical ConditionsProduct
Carboxylic AcidPotassium Permanganate (KMnO₄)Heat, aqueous solution5-chloro-4-fluoro-1,2-benzenedicarboxylic acid
AldehydeMild oxidizing agents (e.g., specific catalytic systems)Controlled temperature and reaction time5-chloro-4-fluoro-2-formylbenzoic acid

This table outlines potential oxidation reactions and products based on established chemical principles.

Formation of Advanced Organic Intermediates and Building Blocks

This compound and its derivatives are valuable building blocks in organic synthesis, particularly for the construction of complex molecules with potential applications in pharmaceuticals and materials science. chemimpex.comresearchgate.net The presence of multiple functional groups allows for a variety of coupling and derivatization reactions.

For instance, the carboxylic acid moiety can be converted to an acid chloride, which is a highly reactive intermediate for Friedel-Crafts acylation reactions. This allows for the introduction of the substituted benzoyl group onto other aromatic systems. google.com Furthermore, derivatives such as 5-amino-2-chloro-4-fluoro-benzoic acid methyl ester are synthesized from related nitro compounds and serve as precursors for more elaborate structures. chemicalbook.com The halogen substituents on the aromatic ring also provide handles for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The strategic modification of this compound can lead to the synthesis of a diverse range of advanced intermediates, including but not limited to:

Substituted Phthalides: Intramolecular cyclization reactions of derivatives of this compound can lead to the formation of phthalide (B148349) structures, which are present in some natural products and pharmacologically active compounds. rsc.org

Heterocyclic Compounds: The functional groups on the molecule can be utilized to construct various heterocyclic rings, which are core structures in many medicinal agents.

Mechanistic Investigations of Key Transformation Pathways

The primary transformation pathway involving the methyl group is benzylic halogenation, which proceeds through a well-established free-radical chain mechanism. numberanalytics.com This mechanism can be broken down into three key stages:

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (X₂) into two halogen radicals (X•) under the influence of heat or UV light. ucalgary.ca

X₂ → 2X•

Propagation: A halogen radical abstracts a hydrogen atom from the methyl group of this compound, forming a stable benzylic radical and a molecule of hydrogen halide (HX). This benzylic radical is stabilized by resonance with the aromatic ring. The benzylic radical then reacts with another halogen molecule to form the benzylic halide product and a new halogen radical, which continues the chain reaction. numberanalytics.comucalgary.ca

Ar-CH₃ + X• → Ar-CH₂• + HX

Ar-CH₂• + X₂ → Ar-CH₂X + X•

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two halogen radicals, a halogen radical and a benzylic radical, or two benzylic radicals. ucalgary.ca

2X• → X₂

Ar-CH₂• + X• → Ar-CH₂X

2Ar-CH₂• → Ar-CH₂-CH₂-Ar

The stability of the benzylic radical intermediate is a crucial factor in the regioselectivity of this reaction, favoring substitution at the carbon adjacent to the aromatic ring. jove.comjove.com The electron-withdrawing and -donating groups on the benzene ring can influence the stability of this radical and, consequently, the reaction rate.

Potential Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Organic Molecules

The utility of halogenated benzoic acids as foundational scaffolds in organic synthesis is well-established. 5-Chloro-4-fluoro-2-methylbenzoic acid serves as a key building block for constructing more complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. The carboxylic acid group allows for straightforward reactions like amidation and esterification, while the halogenated ring can participate in various cross-coupling reactions.

Research on structurally similar compounds highlights this potential. For instance, fluorinated benzoic acid derivatives are integral to the synthesis of benzamide (B126) derivatives and 3-arylisoquinolinones. ossila.com Specifically, 5-Fluoro-2-methylbenzoic acid is used to create molecules that exhibit antiproliferative activity against cancer cells by binding to microtubules and inducing apoptosis. ossila.com Similarly, 5-Chloro-2-fluorobenzoic acid is a precursor for pyrimidine-based Aurora kinase inhibitors, where the chloride substituent enhances binding affinity to the target protein. ossila.com These examples underscore the value of the specific functional groups present in this compound for creating biologically active compounds.

Table 1: Properties of this compound and Related Precursors

Property This compound 5-Fluoro-2-methylbenzoic acid 5-Chloro-2-fluorobenzoic acid
CAS Number 1263274-67-4 synquestlabs.com 33184-16-6 ossila.com 394-30-9 ossila.com
Molecular Formula C₈H₆ClFO₂ synquestlabs.comuni.lu C₈H₇FO₂ ossila.com C₇H₄ClFO₂ ossila.comnih.gov
Molecular Weight 188.58 g/mol avantorsciences.com 154.14 g/mol ossila.com 174.56 g/mol ossila.com
Appearance - White Powder ossila.com White Powder ossila.com

| Melting Point | - | 130 °C – 132 °C ossila.com | 152 °C – 157 °C ossila.com |

Precursor for Agrochemical Research Compounds (Excluding specific product data/performance)

In the field of agrochemicals, halogenated aromatic compounds are crucial for developing new herbicides and pesticides. chemimpex.comprecedenceresearch.com The specific combination of substituents in this compound makes it a candidate for investigation as a precursor in this sector. Its derivatives can be explored for their potential biological activity in crop protection. The manufacturing of agricultural chemicals often involves intermediates like N-[4-Chloro-2-fluoro-5-[[[[methyl(1-methylethyl)amino]sulfonyl]amino]carbonyl]phenyl]carbamic acid ethyl ester, which highlights the industrial relevance of the chloro-fluoro-phenylamine scaffold. nih.gov The use of such building blocks is driven by the need to enhance agricultural yields through innovative crop protection solutions. precedenceresearch.com

Intermediates in the Development of Specialty Chemicals

This compound functions as a key intermediate in the synthesis of specialty chemicals—high-value products made for specific applications. chemimpex.com Its reactive nature allows it to be a starting point for multi-step syntheses, leading to fine chemicals used in various industries. chemimpex.com The ability to undergo diverse chemical transformations makes it an essential component in the formulation of advanced materials with tailored properties. chemimpex.com The market for related compounds, such as 2,4-Dichloro-5-fluorobenzoic acid, is driven by the demand for advanced chemical intermediates for both research and industrial-scale custom synthesis. precedenceresearch.com

Investigation in Material Science for Polymer and Electrolyte Membrane Synthesis

In materials science, there is a growing interest in developing high-performance polymers for various applications, including fuel cells. Research has demonstrated that the closely related 5-Chloro-2-fluorobenzoic acid is used to synthesize poly(phenylene ether)-based electrolyte membranes. ossila.com The synthesis involves converting the benzoic acid to a more reactive benzoyl chloride, followed by a series of reactions to form the final polymer. ossila.com The resulting polymeric membrane shows high proton conductivity, a critical property for proton exchange membrane (PEM) fuel cells. ossila.com Given these findings, this compound is a strong candidate for similar investigations, where its specific substituents could be used to fine-tune the properties, such as thermal stability and chemical resistance, of novel polymers and membranes. chemimpex.com

Table 2: Research Application Areas

Application Area Description of Use Related Compound Example
Polymer Synthesis Precursor for creating poly(phenylene ether)-based electrolyte membranes for fuel cells. ossila.com 5-Chloro-2-fluorobenzoic acid ossila.com
Agrochemicals Used as a building block in the formulation of herbicides and pesticides. chemimpex.comprecedenceresearch.com 2,4-Dichloro-5-fluorobenzoic acid precedenceresearch.com
Medicinal Chemistry Intermediate in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs). ossila.comossila.com 5-Chloro-2-fluorobenzoic acid, 2-Fluoro-5-methylbenzoic acid ossila.comossila.com

| Optoelectronics | Raw material for synthesizing photoinitiators and emitters for OLEDs. google.comossila.com | 4-Fluoro-2-methylbenzoic acid, 4-Fluoro-2-methylbenzonitrile google.comossila.com |

Use in the Synthesis of Optoelectronic Materials and Photoinitiators

The unique electronic properties imparted by fluorine and chlorine atoms make this class of compounds attractive for applications in optoelectronics. For example, 4-fluoro-2-methylbenzoic acid is identified as a key raw material for producing electronic chemical photoinitiators. google.com Furthermore, the related compound 4-Fluoro-2-methylbenzonitrile is used to synthesize emitters with thermally activated delayed fluorescence (TADF) characteristics for use in Organic Light Emitting Diode (OLED) devices. ossila.com The presence of the methyl group in these structures has been shown to enhance the thermal stability of the final material. ossila.com This suggests that this compound could serve as a valuable intermediate for developing new photoactive and optoelectronic materials with specific, desirable properties.

Environmental Fate and Degradation Pathways of Halogenated Benzoic Acids

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

Photodegradation, or the breakdown of compounds by light, is a critical process that can determine the fate of halogenated benzoic acids in sunlit aquatic and atmospheric environments. The process is often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH).

In aqueous systems, the photoassisted degradation of chloro/fluoro-benzoic acid derivatives has been observed in the presence of a photocatalyst like titanium dioxide (TiO2) under UV light exposure. researchgate.net Studies on compounds analogous to 5-Chloro-4-fluoro-2-methylbenzoic acid suggest that dechlorination is a more readily occurring process than defluorination, which is attributed to the weaker carbon-chlorine (C-Cl) bond compared to the carbon-fluorine (C-F) bond. researchgate.net The photodegradation process can lead to the cleavage of the aromatic ring and eventual mineralization to carbon dioxide (CO2), often proceeding through the formation of formate and bicarbonate species. researchgate.net

For instance, the photodegradation of 2-chlorobenzoic acid in the presence of TiO2 has been shown to follow first-order kinetics. nih.gov The efficiency of this process can be influenced by environmental factors such as pH and the presence of other ions commonly found in water bodies. nih.gov While direct photolysis (degradation by sunlight alone) can occur, the rates are generally slower compared to photocatalytic degradation. The atmospheric fate is less studied, but it is expected that gas-phase reactions with hydroxyl radicals would be a primary degradation pathway.

Table 1: Factors Influencing Photodegradation of Halogenated Benzoic Acids

FactorInfluenceRationale
Light Intensity Increased degradation rateHigher photon flux increases the generation of reactive species.
pH Can enhance or inhibitAffects the surface charge of photocatalysts and the speciation of the acid.
Dissolved Organic Matter (DOM) Can inhibitDOM can absorb light and scavenge reactive oxygen species. mdpi.com
Presence of Nitrate and Phosphate Ions Can inhibitIons can compete for active sites on photocatalysts. nih.gov

Biodegradation Pathways by Microbial Communities

The biodegradation of halogenated aromatic compounds is a key process in their removal from the environment. This process is mediated by various microorganisms that can utilize these compounds as a source of carbon and energy. The presence and position of halogen substituents significantly affect the biodegradability of the benzoic acid ring.

Under aerobic conditions, the microbial degradation of halogenated benzoic acids is well-documented for a variety of compounds. Bacteria have been shown to degrade aromatic compounds through various catabolic pathways. nih.gov For fluorinated benzoic acids, some bacteria can utilize them as a sole carbon source. nih.gov The initial step often involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of substituted catechols. nih.gov Subsequent ring cleavage is a critical step. nih.gov

For example, Pseudomonas sp. has been shown to metabolize monofluorobenzoates. nih.gov In the case of 4-fluorobenzoate, degradation can proceed through the formation of 4-fluorocatechol, followed by ring cleavage. cdnsciencepub.comcdnsciencepub.com The fluorine substituent is eventually removed as fluoride (B91410) ion. cdnsciencepub.comcdnsciencepub.com The presence of multiple halogens, as in this compound, can present a greater challenge for microbial degradation, and the specific pathways are not well-elucidated. The stability of the C-F bond often makes fluorinated compounds more resistant to degradation than their chlorinated counterparts. mdpi.com

In the absence of oxygen, different microbial communities and metabolic pathways are responsible for the degradation of halogenated benzoic acids. Anaerobic degradation is often a slower process compared to aerobic degradation.

Denitrifying bacteria have been shown to degrade monochlorinated benzoic acids, using them as a carbon source. oup.comnih.gov Enrichment cultures from various sediments and soils have demonstrated the ability to degrade 3- and 4-chlorobenzoate, with stoichiometric removal of the halogen. oup.comnih.gov The degradation of 2-chlorobenzoate is typically slower. nih.gov Photoheterotrophic bacteria, such as Rhodopseudomonas palustris, have also been shown to anaerobically degrade halogenated benzoic acids in the presence of light. oup.comnih.gov

Reductive dehalogenation is a key mechanism in anaerobic environments, where the halogen substituent is removed and replaced by a hydrogen atom. This process can be a crucial first step in the degradation of more highly halogenated compounds. However, fluorinated aromatic compounds have been found to be relatively recalcitrant under methanogenic and sulfate-reducing conditions. researchgate.net

Sorption and Leaching Behavior in Soil Matrices

The mobility of this compound in the soil environment is governed by its sorption to soil particles and its potential to leach into groundwater. As a carboxylic acid, its behavior is highly dependent on the soil pH and organic matter content.

At typical environmental pH values, which are often above the pKa of benzoic acids, the carboxylic acid group will be deprotonated, existing as a negatively charged carboxylate anion. This negative charge generally reduces sorption to negatively charged soil colloids (clay and organic matter) due to electrostatic repulsion, leading to a higher potential for leaching.

However, interactions with soil components can still occur. The adsorption of acidic pesticides has been shown to be related to soil organic carbon and pH. mdpi.com For example, the adsorption of 2,4-dichlorobenzoic acid has been studied on carbon nanofibers, indicating that carbonaceous materials in soil can play a role in its sorption. mdpi.com Additionally, low-molecular-mass organic acids can influence the leaching of metals in soil by forming complexes, which suggests that the benzoic acid structure itself can be mobile in the soil solution. nih.gov

Table 2: Soil Properties Affecting Sorption and Leaching of Halogenated Benzoic Acids

Soil PropertyEffect on SorptionEffect on Leaching
Organic Matter Content Generally increases sorptionGenerally decreases leaching
Clay Content and Type Variable, can increase or decrease sorptionVariable
Soil pH Decreases sorption as pH increases above pKaIncreases leaching as pH increases above pKa
Iron and Aluminum Oxides Can increase sorption through surface complexationCan decrease leaching

Hydrolytic Stability and Transformation Kinetics

Hydrolysis, the reaction with water, can be a transformation pathway for some organic compounds. However, the aromatic ring and the carbon-halogen bonds of halogenated benzoic acids are generally stable to hydrolysis under typical environmental conditions (pH 5-9). The carboxylic acid functional group itself is also stable to hydrolysis. While the hydrolysis of substituted o-chlorobenzoic acids has been studied, these reactions often require conditions not typically found in the environment, such as the presence of strong nucleophilic reagents. rsc.org Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Metabolite Identification and Characterization

The identification of metabolites is crucial for understanding the degradation pathways and assessing the potential risks of transformation products. For halogenated benzoic acids, degradation often proceeds through a series of intermediate compounds before complete mineralization.

In the aerobic degradation of monofluorobenzoates by Pseudomonas sp., key metabolites identified include fluorinated catechols and muconic acids. nih.gov For example, the catabolism of 2- and 3-fluorobenzoate can lead to the formation of 2-fluoro-cis,cis-muconic acid as a dead-end metabolite. nih.gov During the degradation of 4-fluorobenzoic acid, identified intermediates include 4-fluorocatechol and β-ketoadipic acid. cdnsciencepub.comcdnsciencepub.com

During the photoassisted degradation of chloro/fluoro-benzoic acid derivatives, intermediate products can be identified using techniques like time-of-flight mass spectrometry. researchgate.net These studies indicate that hydroxylated and dehalogenated benzoic acids are common early-stage intermediates. For a compound like this compound, one would anticipate the formation of hydroxylated and dechlorinated or defluorinated analogs during its degradation, although specific metabolites have not been reported in the literature.

Table 3: Potential Metabolites from the Degradation of Halogenated Benzoic Acids

Degradation PathwayPotential Metabolite ClassExample
Aerobic Biodegradation Halogenated Catechols4-Fluorocatechol
Halogenated Muconic Acids2-Fluoro-cis,cis-muconic acid
Anaerobic Biodegradation Dehalogenated Benzoic AcidsBenzoic acid
Hydroxylated Benzoic Acids4-Hydroxybenzoic acid
Photodegradation Hydroxylated Halogenated Benzoic AcidsHydroxy-chlorofluorobenzoic acid
Dehalogenated Benzoic AcidsFluorobenzoic acid or Chlorobenzoic acid

Future Research Trajectories and Broader Academic Impact

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of complex halogenated aromatics like 5-Chloro-4-fluoro-2-methylbenzoic acid traditionally relies on methods such as Friedel-Crafts acylation followed by hydrolysis and acidification. google.com However, future research is increasingly focused on developing more efficient and selective catalytic systems. The exploration of novel catalysts aims to improve yields, reduce byproducts, and operate under milder conditions. Key areas of investigation include transition metal complexes with specially designed ligands, which can alter the reactivity and selectivity of the metal center, and organocatalysts like N-heterocyclic carbenes that can promote halogenation reactions under gentle conditions. numberanalytics.com

Photoredox catalysis, which utilizes light to initiate redox reactions, represents another promising frontier, enabling the formation of halogenated compounds under mild conditions. numberanalytics.com The mechanisms for these advanced catalytic halogenations can be intricate, sometimes involving highly reactive species like iodine(III) intermediates when using hypervalent iodine reagents. numberanalytics.com

Table 1: Emerging Catalytic Systems for Halogenated Aromatic Synthesis

Catalytic System Principle Potential Advantages for Synthesis
Transition Metal Complexes Utilizes metals (e.g., Pd, Cu, Fe) with tailored ligands to control reactivity and selectivity. numberanalytics.com High efficiency, regioselectivity, and the ability to form challenging C-Cl and C-F bonds.
Organocatalysis Employs small organic molecules (e.g., N-heterocyclic carbenes) as catalysts. numberanalytics.com Metal-free, often milder reaction conditions, reduced toxicity.
Photoredox Catalysis Uses light to drive redox reactions, generating reactive radical intermediates. numberanalytics.com Mild reaction conditions, high functional group tolerance, access to unique reaction pathways.

| Biocatalysis | Leverages enzymes, such as halogenases, to perform highly specific halogenations. numberanalytics.com | Exceptional regio- and stereoselectivity, environmentally friendly conditions. |

Development of Machine Learning and AI for Reaction Prediction and Optimization

Table 2: Application of AI/ML in the Synthesis of Halogenated Aromatics

AI/ML Application Description Impact on Synthesis
Reaction Outcome Prediction Algorithms trained on vast reaction databases predict the products of unseen reactions. cam.ac.uk Reduces failed experiments; accurately predicts regioselectivity in halogenations. acs.org
Condition Optimization AI systematically analyzes parameters (solvent, temperature, catalyst) to find the ideal conditions for yield and purity. chemical.aiibm.com Accelerates process development and improves reaction efficiency. preprints.org
Retrosynthesis Planning AI tools propose step-by-step synthetic pathways to create a target molecule from available starting materials. researchgate.net Provides chemists with a "GPS for chemistry," streamlining the design of complex syntheses. cam.ac.uk

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding and optimizing the synthesis of this compound requires precise knowledge of the reaction as it happens. Advanced spectroscopic techniques are crucial for in situ (in the reaction mixture) and operando (while the reaction is running) monitoring. numberanalytics.com These methods provide real-time data on the concentration of reactants, intermediates, and products, offering deep insights into reaction kinetics and mechanisms. mt.comuvic.ca

Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the continuous tracking of molecular structures. numberanalytics.commt.com For instance, in situ NMR can be used to study the kinetics of halogenation, while mass spectrometry (MS) can detect and identify transient reactive intermediates that are key to the reaction mechanism. numberanalytics.comuvic.ca The ability to monitor reactions in real-time enables immediate adjustments to conditions, speeding up process development and ensuring chemical robustness for scale-up. mt.com

Table 3: Spectroscopic Techniques for In Situ Reaction Analysis

Technique Information Provided Application in Synthesis Monitoring
NMR Spectroscopy Detailed molecular structure, quantification of species. numberanalytics.com Real-time monitoring of reactant consumption and product formation; kinetic studies. numberanalytics.com
Mass Spectrometry (MS) Molecular weight of components, identification of intermediates. numberanalytics.com Detection of transient species in the catalytic cycle. numberanalytics.com
FTIR & Raman Spectroscopy Vibrational modes of functional groups, reaction progression. mt.com Tracking the conversion of starting materials to products, especially in heterogeneous catalysis. numberanalytics.com

| Ion Mobility-Mass Spectrometry (IMS-MS) | Separation of ions based on size and shape before MS analysis. uvic.ca | Differentiating between isobaric (same mass) intermediates and byproducts. uvic.ca |

Computational Design of Next-Generation Halogenated Aromatic Scaffolds

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for designing new molecules and understanding their properties before they are ever synthesized in a lab. acs.orgroyalsocietypublishing.org For halogenated aromatic scaffolds related to this compound, DFT can predict molecular geometry, electronic structure, and reactivity. acs.orgnih.gov This predictive power is crucial, as small changes in the position of halogen atoms can significantly impact the final properties and morphology of materials derived from these scaffolds. acs.org

Researchers use computational methods to screen vast libraries of potential structures, selecting only the most promising candidates for synthesis. acs.orgnih.gov This approach saves considerable time and resources. acs.org DFT calculations can elucidate the nature of non-covalent interactions, such as halogen bonding, which are critical in the self-assembly of molecules into larger, functional structures. acs.org By modeling how these building blocks will interact, scientists can rationally design next-generation materials with tailored electronic, optical, or medicinal properties. birmingham.ac.uk

Table 4: Computational Methods in Aromatic Scaffold Design

Computational Method Application Key Insights for Halogenated Aromatics
Density Functional Theory (DFT) Calculation of electronic structure, geometry, and reaction energies. royalsocietypublishing.org Predicts reactivity, stability, and the influence of halogen substituents on aromaticity. acs.org
Lattice Monte Carlo (MC) Simulation Prediction of the structure of polymers and self-assembled layers. acs.org Models how halogenated monomers will arrange on a surface, guiding the design of covalent polymers. acs.org
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of electron density to describe chemical bonding and aromaticity. acs.org Quantifies electron delocalization and the effect of fluorination on the aromatic ring. acs.org

| Molecular Dynamics (MD) | Simulation of the movement and interaction of atoms and molecules over time. | Assesses conformational flexibility and the stability of complex molecular assemblies. |

Investigation into Bio-inspired Synthetic Approaches for Derivatives

Nature offers a highly efficient and selective blueprint for chemical synthesis through enzymes. The investigation of bio-inspired routes to produce derivatives of this compound is a burgeoning field of research. Halogenase enzymes, in particular, are gaining attention for their ability to perform regioselective C-H functionalization under environmentally friendly conditions, using simple halide salts as the halogen source. researchgate.netresearchgate.net

Flavin-dependent halogenases (FDHs) are especially relevant as they can catalyze the halogenation of electron-rich aromatic compounds with remarkable precision, avoiding the need for protecting groups and hazardous reagents often used in traditional chemistry. researchgate.netresearchgate.net While most halogenases act on chlorine, bromine, and iodine, the discovery of the fluorinase enzyme, which can form a C-F bond, has opened new possibilities for the biotechnological production of fluorinated compounds. manchester.ac.uknih.gov Future research will focus on engineering these enzymes to accept a wider range of substrates, potentially including precursors to this compound, to create novel bioactive molecules. manchester.ac.uk

Table 5: Classes of Halogenating Enzymes and Their Potential

Enzyme Class Cofactor/Mechanism Synthetic Utility
Flavin-Dependent Halogenases (FDH) Requires FADH₂, O₂, and a halide salt. researchgate.net Highly regioselective halogenation of aromatic compounds like tryptophan and indoles. researchgate.net
Heme-Iron Dependent Haloperoxidases Uses hydrogen peroxide to oxidize halides. nih.gov Catalyzes chlorination, bromination, and iodination. manchester.ac.uk
Vanadium-Dependent Haloperoxidases Contains a vanadium cofactor to activate halides with H₂O₂. nih.gov Broad substrate scope and high stability.

| Fluorinase | Utilizes S-adenosyl-L-methionine (SAM) and fluoride (B91410) ions. nih.gov | The only known enzyme capable of forming a biological carbon-fluorine bond. nih.gov |

Contribution to Sustainable Chemical Manufacturing and Waste Reduction

The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry and sustainability. uniroma1.it Future research trajectories are strongly oriented towards developing manufacturing processes that minimize environmental impact. This involves reducing the use of hazardous solvents and reagents, increasing energy efficiency, and preventing waste generation. uniroma1.it

One key strategy is the use of biocatalysis with enzymes like halogenases, which operate in water at ambient temperatures and reduce the formation of unwanted byproducts. researchgate.netmanchester.ac.uk Another approach is the development of continuous-flow manufacturing processes, which can offer better process safety and efficiency compared to traditional batch methods. uniroma1.it Furthermore, the use of alternative and safer halogenating agents is a critical area of research. numberanalytics.com The development of safer and less expensive fluorinating reagents derived from substances like potassium fluoride is also a significant step toward greener chemical production. jst.go.jp By integrating these principles, the chemical industry can move towards more sustainable methods for producing valuable halogenated aromatic compounds. chalmers.sersc.org

Q & A

Q. What are the optimal synthetic routes for 5-chloro-4-fluoro-2-methylbenzoic acid, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves halogenation and functionalization of benzoic acid precursors. For example, chlorination/fluorination of 2-methylbenzoic acid derivatives using agents like SOCl2\text{SOCl}_2 or DAST\text{DAST} (diethylaminosulfur trifluoride) under anhydrous conditions. Yield optimization requires precise control of stoichiometry (e.g., 1.2–1.5 equivalents of halogenating agents) and reaction temperatures (40–60°C). Post-synthesis purification via recrystallization in ethanol/water mixtures enhances purity .

Q. How can researchers address solubility challenges during in vitro assays involving this compound?

  • Methodological Answer : Due to its hydrophobic aromatic core, use polar aprotic solvents like DMSO or DMF for initial dissolution. For aqueous compatibility, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer systems (e.g., PBS with 0.1% Tween-20). Dynamic light scattering (DLS) can monitor aggregation, while co-solvents like cyclodextrins improve solubility for biological studies .

Q. What purification techniques are most effective for isolating this compound from reaction byproducts?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the target compound from methylated or hydroxylated byproducts. Alternatively, acid-base extraction (using 1M NaOH to solubilize the acid, followed by HCl precipitation) achieves >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/0.1% formic acid mobile phase) .

Advanced Research Questions

Q. How can researchers resolve spectral overlaps in NMR/XRD characterization of this compound?

  • Methodological Answer : For 1H^1\text{H}-NMR, use deuterated DMSO to enhance resolution of aromatic protons. Fluorine (19F^{19}\text{F}-NMR) and chlorine (35Cl^{35}\text{Cl}-NMR) spectra help differentiate substituent effects. XRD analysis requires single crystals grown via slow evaporation in ethanol. Computational tools (e.g., Gaussian) predict coupling constants and confirm substituent orientation .

Q. What strategies mitigate regioselectivity issues during electrophilic substitution reactions of this compound?

  • Methodological Answer : The electron-withdrawing groups (Cl, F) direct electrophiles to the para position relative to the methyl group. Use Lewis acids (e.g., FeCl3\text{FeCl}_3) to enhance selectivity. Kinetic studies (monitoring via UV-Vis) and DFT calculations (e.g., Fukui indices) predict reactivity trends. Example:
Reaction TypePreferred PositionKey Reagent
NitrationPara to methylHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4
SulfonationMeta to ClSO3\text{SO}_3

Q. How can contradictions in reported biological activity data for this compound be systematically addressed?

  • Methodological Answer : Conduct comparative studies using isosteric analogs (e.g., replacing Cl with Br) to isolate substituent effects. Use standardized assays (e.g., enzyme inhibition with IC50_{50} values) across multiple cell lines. Meta-analyses of PubChem BioAssay data (AID 504904, 624366) identify confounding factors like assay pH or solvent .

Q. What advanced analytical methods quantify trace byproducts (e.g., dehalogenated derivatives) in synthesized batches?

  • Methodological Answer : LC-MS/MS (Q-TOF) with MRM (multiple reaction monitoring) detects sub-ppm impurities. For halogen loss analysis, use isotopic labeling (37Cl^{37}\text{Cl}) and monitor m/zm/z shifts. GC-MS with electron capture detection (ECD) enhances sensitivity for halogenated species .

Q. How does the compound’s stability vary under different storage conditions, and what degradants form?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show hydrolysis of the methyl group to form 5-chloro-4-fluoro-2-hydroxybenzoic acid. Argon-purged vials at -20°C minimize degradation. Monitor via periodic HPLC and FT-IR (loss of C=O stretch at 1680 cm1^{-1}) .

Q. What computational models predict the compound’s interaction with biological targets (e.g., COX-2 or PPAR-γ)?

  • Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures (PDB: 1CX2, 3DZY) identifies binding poses. MD simulations (GROMACS, 100 ns) assess stability of hydrogen bonds with Arg120 or Tyr355. QSAR models correlate logP and Hammett constants (σCl=0.23\sigma_{\text{Cl}} = 0.23) with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.